1'-(Naphthalen-2-ylsulfonyl)-1,4'-bipiperidine-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(NAPHTHALENE-2-SULFONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a complex organic compound that features a naphthalene sulfonyl group attached to a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(NAPHTHALENE-2-SULFONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE typically involves the reaction of naphthalene-2-sulfonyl chloride with a bipiperidine derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions, utilizing automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1’-(NAPHTHALENE-2-SULFONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
1’-(NAPHTHALENE-2-SULFONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1’-(NAPHTHALENE-2-SULFONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting or modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical pathways, leading to the desired therapeutic or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- Naphthalene-1-sulfonyl chloride
- Naphthalene-2-sulfonic acid
- Biphenyl-4-sulfonyl chloride
Uniqueness
1’-(NAPHTHALENE-2-SULFONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other naphthalene sulfonyl derivatives, making it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C21H27N3O3S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H27N3O3S/c22-20(25)21(23-12-4-1-5-13-23)10-14-24(15-11-21)28(26,27)19-9-8-17-6-2-3-7-18(17)16-19/h2-3,6-9,16H,1,4-5,10-15H2,(H2,22,25) |
InChI Key |
NWPGJJAPZFAIDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.